molecular formula C26H22N2O4S2 B11622415 Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11622415
M. Wt: 490.6 g/mol
InChI Key: FCUKMCQZVYAYAG-UHFFFAOYSA-N
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Description

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene ring.

Scientific Research Applications

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and phenyl-substituted molecules. Examples include:

Uniqueness

Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22N2O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H22N2O4S2/c1-2-32-26(31)21-19(17-10-5-3-6-11-17)16-34-25(21)28-23(22(29)20-14-9-15-33-20)27-24(30)18-12-7-4-8-13-18/h3-16,23,28H,2H2,1H3,(H,27,30)

InChI Key

FCUKMCQZVYAYAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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